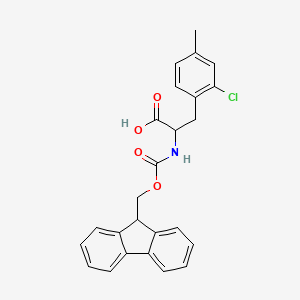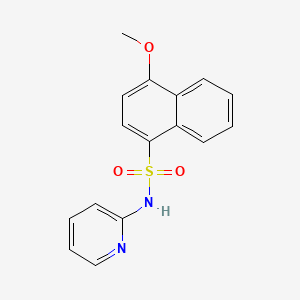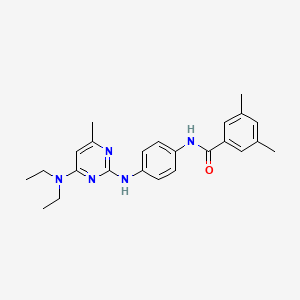
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea
Descripción general
Descripción
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea, also known as DPPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPU is a urea derivative that has been synthesized using different methods, and it has been found to have significant biological activity.
Mecanismo De Acción
The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme acetohydroxyacid synthase (AHAS). AHAS is an enzyme that is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of various weeds and cancer cells, and it has been studied for its potential applications in various fields. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has also been found to have toxic effects on non-target organisms, and its use as a herbicide or insecticide needs to be studied further to assess its potential environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize, and it has been found to have significant biological activity. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea can be used as a tool compound to study the mechanism of action of AHAS inhibitors and their potential applications in various fields. However, 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has limitations for lab experiments. It has toxic effects on non-target organisms, and its use as a herbicide or insecticide needs to be studied further to assess its potential environmental impact.
Direcciones Futuras
There are several future directions for the study of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea. One of the most promising directions is its use as a herbicide. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to inhibit the growth of various weeds, and it has been studied as a potential alternative to traditional herbicides. Further studies are needed to assess its potential environmental impact and its effectiveness in the field. Another future direction is its use as a potential treatment for cancer. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to assess its potential as a cancer treatment and its toxicity in vivo. Other potential future directions include its use as an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease.
Conclusion
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is a urea derivative that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and it has been found to have significant biological activity. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been studied for its potential applications as a herbicide, a cancer treatment, an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease. Further studies are needed to assess its potential environmental impact and its toxicity in vivo.
Métodos De Síntesis
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea can be synthesized using different methods. One of the most common methods is the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl isocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained after purification using column chromatography. Other methods include the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl chloroformate or the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl isothiocyanate.
Aplicaciones Científicas De Investigación
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to have significant biological activity, and it has been studied for its potential applications in various fields. One of the most promising applications of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is its use as a herbicide. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to inhibit the growth of various weeds, and it has been studied as a potential alternative to traditional herbicides. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has also been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis. Other potential applications of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea include its use as an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-9-11-15(12-10-13)20-19(25)21-17-14(2)22(3)23(18(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWHRUIMHFTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322322 | |
| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
CAS RN |
70862-92-9 | |
| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)


![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)